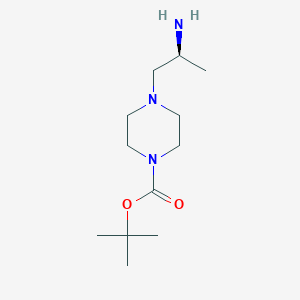

(S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate

Descripción general

Descripción

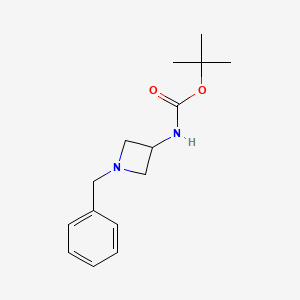

“(S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate” is a compound that contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The “S” in the name indicates that it is the “S” enantiomer of the compound, which refers to its specific three-dimensional configuration .

Molecular Structure Analysis

The compound contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms . It also has an aminopropyl side chain and a tert-butyl carboxylate group .Chemical Reactions Analysis

Piperazine derivatives are known to undergo a variety of chemical reactions, including acylation, alkylation, and reactions with electrophiles at the nitrogen atoms . The specific reactions that “(S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate” might undergo would depend on the reaction conditions and the other compounds present .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Piperazine derivatives are generally polar and may have both basic and acidic properties due to the presence of amino and carboxylate groups . They are likely to be soluble in polar solvents .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Description:: Tert-butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate is a versatile building block in medicinal chemistry. Its piperazine ring structure and functional groups allow for modifications, making it valuable for drug design.

Applications::- Antibacterial Agents : Researchers explore derivatives of this compound for their antibacterial activity against Gram-positive and Gram-negative bacteria .

- Antifungal Agents : Investigations into its antifungal properties can lead to novel treatments for fungal infections .

- Anticancer Compounds : The piperazine scaffold is often incorporated into anticancer drugs due to its flexibility and favorable interactions with macromolecules .

- Antiparasitic Agents : Tert-butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate derivatives may exhibit activity against parasites .

- Neurological Drugs : Piperazine-containing compounds have potential as antihistamines and antidepressants .

- GPR119 Agonists : GPR119 is a target for type II diabetes treatment; derivatives of this compound may act as agonists .

Organic Synthesis

Description:: Tert-butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate serves as an intermediate in the synthesis of diverse organic compounds.

Applications::- Amides and Sulphonamides : It participates in the preparation of these functional groups .

- Indazole DNA Gyrase Inhibitors : Monosubstituted piperazines derived from this compound play a role in developing DNA gyrase inhibitors .

- Polymerization : Used in the termination step of α,β-poly(2-oxazoline) lipopolymers via living cationic ring opening polymerization .

Crystallography and Structural Studies

Description:: The crystal structures of tert-butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate and related compounds have been analyzed.

Applications::- Single Crystal X-ray Diffraction : Provides insights into molecular conformations and intermolecular interactions .

Biological Evaluation

Description:: Researchers assess the biological activities of tert-butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate derivatives.

Applications::Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4/h10H,5-9,13H2,1-4H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSSUIZMGOJGOZ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCN(CC1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704865 | |

| Record name | tert-Butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate | |

CAS RN |

1017606-58-4 | |

| Record name | tert-Butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[9-(2-carboxyphenyl)-6-(9H-fluoren-9-ylmethoxycarbonylamino)xanthen-3-ylidene]azanium;chloride](/img/structure/B3026484.png)

![Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-](/img/structure/B3026496.png)